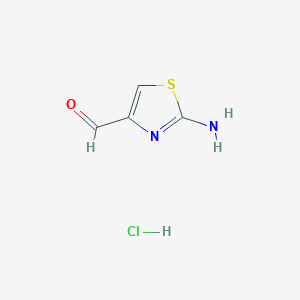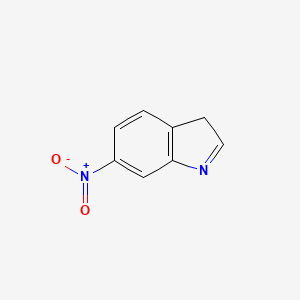
6-Methylquinoxalin-5-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methylquinoxalin-5-OL is a nitrogen-containing heterocyclic compound with the molecular formula C9H8N2O. It is a derivative of quinoxaline, which is known for its wide range of applications in pharmaceuticals and industrial chemistry . The compound features a quinoxaline core with a methyl group at the 6th position and a hydroxyl group at the 5th position, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylquinoxalin-5-OL typically involves the condensation of o-phenylenediamine with 2-methyl-1,2-dicarbonyl compounds under acidic or basic conditions . The reaction can be carried out using various catalysts, including metal salts and organic acids, to improve yield and selectivity.
Industrial Production Methods: Industrial production of this compound often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are commonly used . These approaches not only enhance efficiency but also reduce the production of hazardous waste.
Chemical Reactions Analysis
Types of Reactions: 6-Methylquinoxalin-5-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinoxaline-5-one derivatives.
Reduction: The compound can be reduced to form dihydroquinoxaline derivatives.
Substitution: The methyl group can be substituted with other functional groups using electrophilic or nucleophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under various conditions.
Major Products: The major products formed from these reactions include quinoxaline-5-one, dihydroquinoxaline, and various substituted quinoxaline derivatives .
Scientific Research Applications
6-Methylquinoxalin-5-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Methylquinoxalin-5-OL involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound targets bacterial enzymes and DNA, disrupting essential cellular processes.
Pathways Involved: It interferes with DNA replication and protein synthesis, leading to cell death in microorganisms.
Comparison with Similar Compounds
Quinoxaline: The parent compound, lacking the methyl and hydroxyl groups.
6-Methylquinoxaline: Similar structure but without the hydroxyl group.
Quinoxaline-5-OL: Similar structure but without the methyl group.
Uniqueness: 6-Methylquinoxalin-5-OL is unique due to the presence of both the methyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C9H8N2O |
|---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
6-methylquinoxalin-5-ol |
InChI |
InChI=1S/C9H8N2O/c1-6-2-3-7-8(9(6)12)11-5-4-10-7/h2-5,12H,1H3 |
InChI Key |
FIAZTKAWMUVNEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NC=CN=C2C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


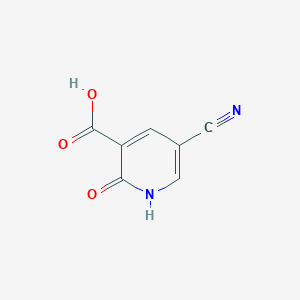
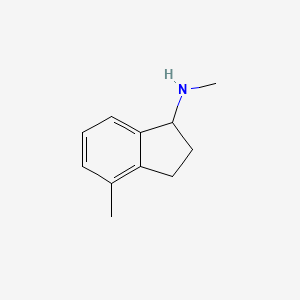
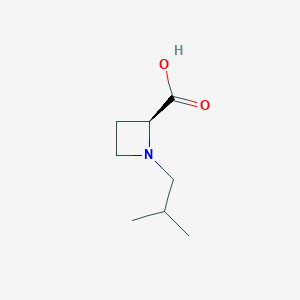
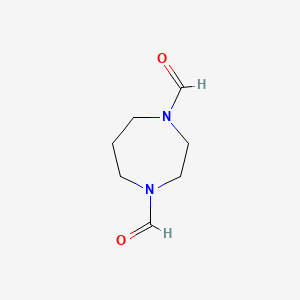

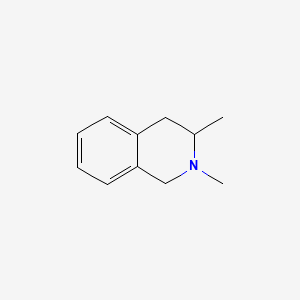
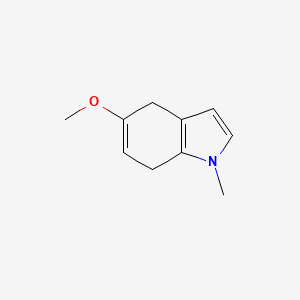
![(7R)-7-Methyl-2-azaspiro[4.4]nonan-3-one](/img/structure/B11919945.png)


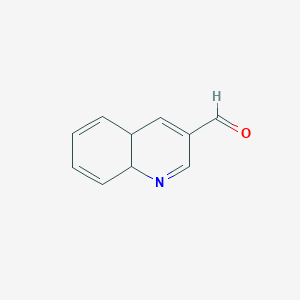
![2,3-Dihydro-1H-imidazo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B11919975.png)
